molecular formula C8H9ClN2O2 B8067579 Methyl 2-chloro-4-hydrazinylbenzoate CAS No. 635325-33-6

Methyl 2-chloro-4-hydrazinylbenzoate

Cat. No.: B8067579
CAS No.: 635325-33-6
M. Wt: 200.62 g/mol
InChI Key: WGTWQMQOTAZJOP-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and organic solvents. The compound is known for its unique chemical structure, which includes a methyl ester group, a chlorine atom, and a hydrazine group attached to a benzoate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-hydrazinylbenzoate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol, and using a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment to handle the reagents and solvents safely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-hydrazinylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-4-hydrazinylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which Methyl 2-chloro-4-hydrazinylbenzoate exerts its effects involves its reactive functional groups. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This reactivity makes it useful as a biochemical probe in research settings .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-nitrobenzoate: Similar structure but with a nitro group instead of a hydrazine group.

    Methyl 2-chloro-4-aminobenzoate: Contains an amino group instead of a hydrazine group.

    Methyl 2-chloro-4-hydroxybenzoate: Features a hydroxyl group instead of a hydrazine group.

Uniqueness

This makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

methyl 2-chloro-4-hydrazinylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-3-2-5(11-10)4-7(6)9/h2-4,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTWQMQOTAZJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290015
Record name Methyl 2-chloro-4-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635325-33-6
Record name Methyl 2-chloro-4-hydrazinylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635325-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-4-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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